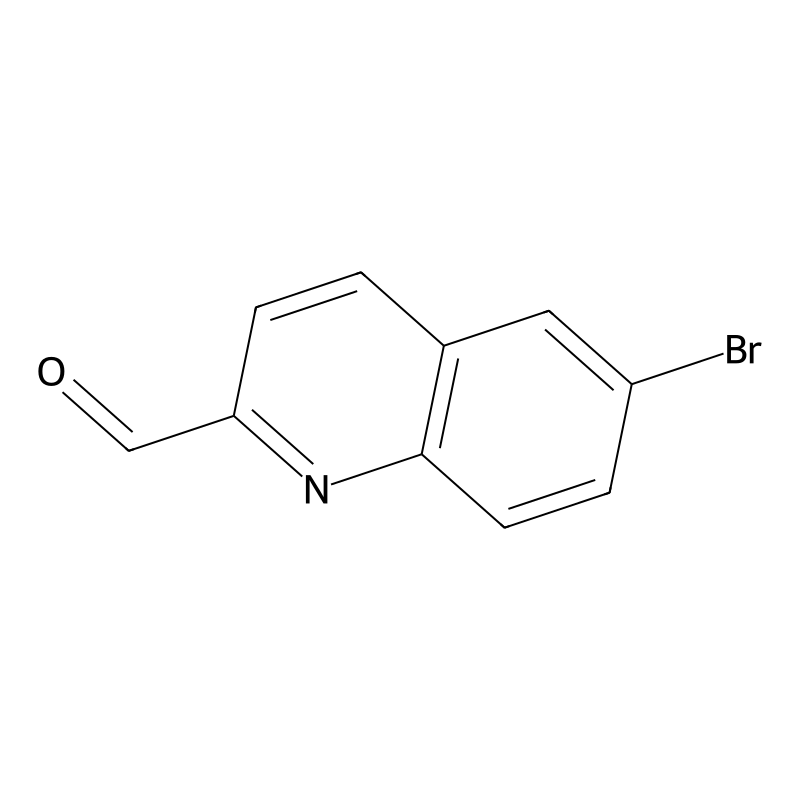

6-Bromoquinoline-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry. While its specific research applications are limited, it serves as a precursor for the synthesis of more complex molecules with diverse functionalities.

Several research articles describe the synthesis of 6-Bromoquinoline-2-carbaldehyde through various methods, including the Vilsmeier-Haack reaction, the Duff reaction, and palladium-catalyzed cross-coupling reactions. These studies often involve characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Potential Applications in Medicinal Chemistry:

The quinoline scaffold is a privileged structure in drug discovery due to its presence in numerous bioactive molecules. 6-Bromoquinoline-2-carbaldehyde bears resemblance to known antiparasitic and antibacterial agents, suggesting its potential as a lead compound for developing new drugs. []

Future Directions and Conclusion:

While research on 6-Bromoquinoline-2-carbaldehyde itself is limited, its potential as a precursor for novel drug candidates warrants further investigation. Future research could involve:

- Derivatization: Exploring the synthesis and biological evaluation of various derivatives by introducing functional groups at different positions of the molecule.

- Computational studies: Utilizing computational tools to predict the potential biological activity and drug-likeness of these derivatives before experimental synthesis.

- Collaboration: Combining expertise from synthetic chemistry, medicinal chemistry, and pharmacology to efficiently develop and evaluate promising drug candidates derived from 6-Bromoquinoline-2-carbaldehyde.

6-Bromoquinoline-2-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It features a quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a bromine atom at the 6-position and an aldehyde group at the 2-position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in various

- Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, where electrophiles can attack the aromatic ring.

- Condensation Reactions: The aldehyde functional group allows for condensation reactions, such as forming imines with amines or other nucleophiles.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are essential for synthesizing more complex molecules and derivatives that may exhibit enhanced biological activities.

Research indicates that compounds related to 6-bromoquinoline-2-carbaldehyde possess significant biological activities, including:

- Antimicrobial Properties: Various quinoline derivatives have been shown to exhibit antibacterial and antifungal activities.

- Anticancer Activity: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation, making them potential candidates for anticancer drugs.

- Antimalarial Activity: Quinoline compounds are historically significant in the treatment of malaria, with derivatives being explored for their efficacy against resistant strains of the parasite.

Several methods have been developed for synthesizing 6-bromoquinoline-2-carbaldehyde:

- From 6-Bromoquinoline:

- Via Bromoaniline Reaction:

- Condensation Reactions:

6-Bromoquinoline-2-carbaldehyde finds applications in several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various bioactive compounds.

- Organic Synthesis: The compound is utilized as a building block in organic synthesis, particularly in creating more complex heterocycles.

- Research: It is employed in research settings for studying reaction mechanisms involving quinolines.

Interaction studies involving 6-bromoquinoline-2-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. For example:

- Nucleophilic Addition: The aldehyde group can react with nucleophiles such as amines to form imines or amines.

- Coordination Chemistry: Studies have shown that quinoline derivatives can coordinate with metal ions, leading to the formation of metal complexes that may exhibit unique catalytic properties.

Several compounds share structural similarities with 6-bromoquinoline-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinoline | Parent structure without substituents | Basic structure for many derivatives |

| 2-Aminoquinoline | Amino group at the 2-position | Exhibits different biological activities |

| 8-Hydroxyquinoline | Hydroxy group at the 8-position | Known for its chelating properties |

| 6-Nitroquinoline | Nitro group at the 6-position | Exhibits strong electrophilic character |

| 4-Bromobenzaldehyde | Bromine and aldehyde functionalities | Used in various synthetic applications |

The uniqueness of 6-bromoquinoline-2-carbaldehyde lies in its specific substitution pattern, which influences its reactivity and biological profile compared to these similar compounds.

This compound's distinctive features make it a valuable target for further research into its synthetic pathways and potential applications in medicinal chemistry.